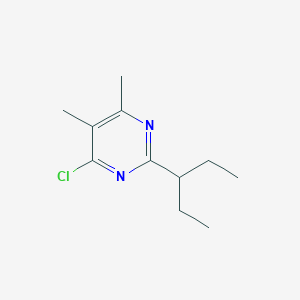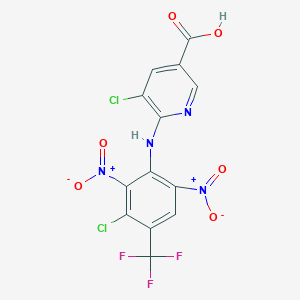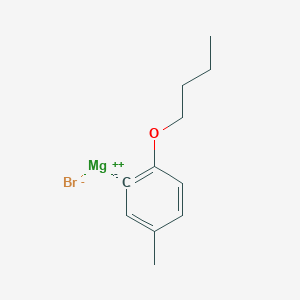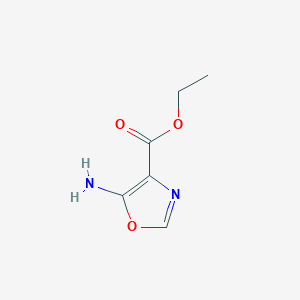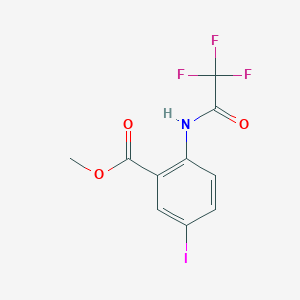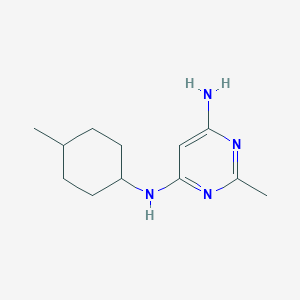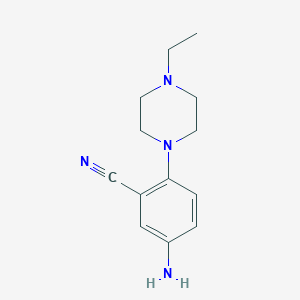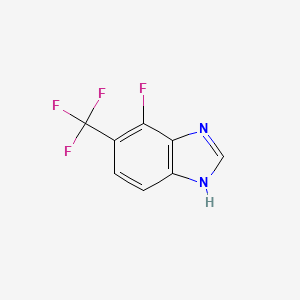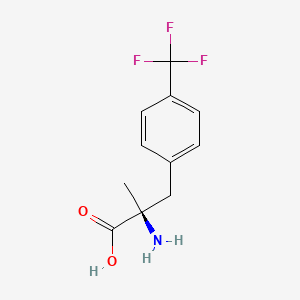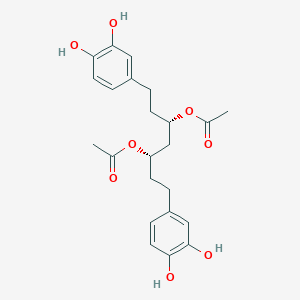
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate is an organic compound with the molecular formula C23H28O8 It is characterized by the presence of two 3,4-dihydroxyphenyl groups attached to a heptane backbone, with acetoxy groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and heptane-3,5-dione.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with heptane-3,5-dione in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Acetylation: The intermediate compound is then acetylated using acetic anhydride and a base, such as pyridine, to introduce the acetoxy groups at the 3 and 5 positions of the heptane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl rings can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it of interest in studies related to oxidative stress and cellular protection.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from the hydroxyl groups, neutralizing free radicals and preventing oxidative damage. Additionally, the acetoxy groups may facilitate interactions with specific proteins, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(3,4-dimethoxyphenyl)heptane-3,5-diyl diacetate: Similar structure but with methoxy groups instead of hydroxyl groups.
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione: Contains methoxy groups and a ketone functional group.
Uniqueness
1,7-Bis(3,4-dihydroxyphenyl)heptane-3,5-diyl diacetate is unique due to the presence of both hydroxyl and acetoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research.
Eigenschaften
Molekularformel |
C23H28O8 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[(3S,5S)-5-acetyloxy-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl] acetate |
InChI |
InChI=1S/C23H28O8/c1-14(24)30-18(7-3-16-5-9-20(26)22(28)11-16)13-19(31-15(2)25)8-4-17-6-10-21(27)23(29)12-17/h5-6,9-12,18-19,26-29H,3-4,7-8,13H2,1-2H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
BWSFBLYFHGZBRQ-OALUTQOASA-N |
Isomerische SMILES |
CC(=O)O[C@@H](CCC1=CC(=C(C=C1)O)O)C[C@H](CCC2=CC(=C(C=C2)O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC(CCC1=CC(=C(C=C1)O)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


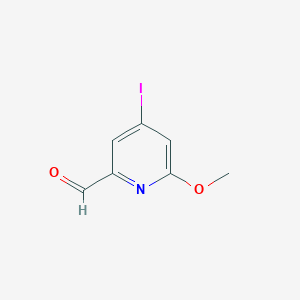
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
